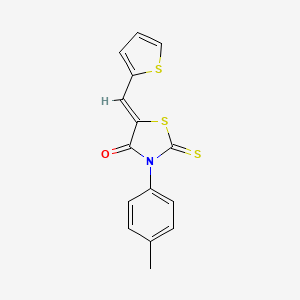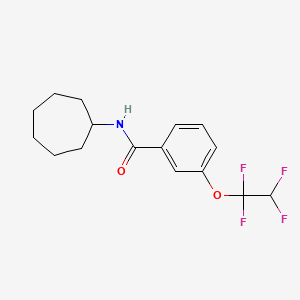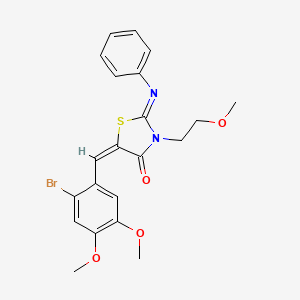![molecular formula C25H21ClN6O2 B10898805 N-(4-{(1E)-1-[2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)pyridine-4-carboxamide](/img/structure/B10898805.png)
N-(4-{(1E)-1-[2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE is a complex organic compound that features a pyrazole ring, a benzoic acid derivative, and an isonicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow reactors and other advanced manufacturing technologies.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N4-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring structure but differs in functional groups.
3-Chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE is unique due to its combination of a pyrazole ring, a benzoic acid derivative, and an isonicotinamide moiety
Eigenschaften
Molekularformel |
C25H21ClN6O2 |
|---|---|
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
N-[4-[(E)-N-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]-C-methylcarbonimidoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21ClN6O2/c1-17(19-6-8-23(9-7-19)29-24(33)21-10-12-27-13-11-21)30-31-25(34)20-4-2-18(3-5-20)15-32-16-22(26)14-28-32/h2-14,16H,15H2,1H3,(H,29,33)(H,31,34)/b30-17+ |
InChI-Schlüssel |
QGPMIAWVNVQELQ-OCSSWDANSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl)/C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)

![methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10898738.png)
![Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B10898751.png)
![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898771.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![N-(2-bromo-4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898778.png)
![N-(2-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10898789.png)

![(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10898799.png)
![2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid](/img/structure/B10898802.png)
